BenchChemオンラインストアへようこそ!

CWP232228

Wnt signaling Cancer Small molecule inhibitor

CWP232228 is a highly potent Wnt/β-catenin inhibitor with a unique transcriptional signature, validated in cancer stem cell models. It demonstrates superior TCF/LEF reporter potency (EC50 0.63 μM) versus ICG-001 and distinct gene regulation profiles. Not interchangeable with other Wnt inhibitors. Ideal for precise pathway interrogation and in vivo metastasis studies.

Molecular Formula C33H34N7Na2O7P
Molecular Weight 717.6 g/mol
Cat. No. B10824955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCWP232228
Molecular FormulaC33H34N7Na2O7P
Molecular Weight717.6 g/mol
Structural Identifiers
SMILESCN1C=C2C=CC=C(C2=N1)CN3CC4N(C(C3=O)CC5=CC=C(C=C5)OP(=O)([O-])[O-])C(=O)CN(N4C(=O)NCC6=CC=CC=C6)CC=C.[Na+].[Na+]
InChIInChI=1S/C33H36N7O7P.2Na/c1-3-16-38-22-30(41)39-28(17-23-12-14-27(15-13-23)47-48(44,45)46)32(42)37(20-26-11-7-10-25-19-36(2)35-31(25)26)21-29(39)40(38)33(43)34-18-24-8-5-4-6-9-24;;/h3-15,19,28-29H,1,16-18,20-22H2,2H3,(H,34,43)(H2,44,45,46);;/q;2*+1/p-2/t28-,29-;;/m0../s1
InChIKeyKKMKZLQVDAGSOA-GDUXWEAWSA-L
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Disodium [4-[[(6S,9aS)-1-(benzylcarbamoyl)-8-[(2-methylindazol-7-yl)methyl]-4,7-dioxo-2-prop-2-enyl-3,6,9,9a-tetrahydropyrazino[2,1-c][1,2,4]triazin-6-yl]methyl]phenyl] phosphate (CWP232228): A Wnt/β-Catenin Inhibitor with Validated Cancer Stem Cell Targeting


Disodium [4-[[(6S,9aS)-1-(benzylcarbamoyl)-8-[(2-methylindazol-7-yl)methyl]-4,7-dioxo-2-prop-2-enyl-3,6,9,9a-tetrahydropyrazino[2,1-c][1,2,4]triazin-6-yl]methyl]phenyl] phosphate (commonly designated CWP232228) is a small-molecule inhibitor of the Wnt/β-catenin signaling pathway. Its mechanism of action involves antagonizing the nuclear binding of β-catenin to T-cell factor (TCF), thereby suppressing downstream transcriptional activity [1]. This compound belongs to a class of reverse-turn peptidomimetics and has demonstrated preferential activity against cancer stem-like cells (CSCs) in preclinical models of breast, liver, and colorectal cancer [2][3].

Why Wnt/β-Catenin Inhibitors Are Not Interchangeable: The Case for CWP232228's Differential Transcriptomic Impact


Wnt/β-catenin inhibitors are often grouped together, but their mechanisms, potencies, and downstream transcriptional effects vary significantly. Direct head-to-head transcriptomic comparisons reveal that compounds within the same class can produce markedly different gene expression signatures. For instance, RNA-seq analysis in HT29 colorectal cancer cells demonstrated that CWP232228, ICG-001, and the analog YB-0158 induce distinct patterns of target gene modulation, with CWP232228 showing a unique efficacy profile on cell cycle regulators and cancer stem cell markers [1]. This indicates that even among closely related reverse-turn peptidomimetics, functional outcomes are not equivalent, and substitution can lead to divergent experimental results. Therefore, for studies requiring precise modulation of the Wnt pathway with a specific transcriptional footprint, CWP232228 cannot be generically replaced by another Wnt inhibitor without re-validating the entire assay system.

CWP232228 Differential Performance: Head-to-Head Transcriptomic, Potency, and In Vivo Efficacy Data


CWP232228 Demonstrates Superior Potency in Wnt-Driven TCF-Luciferase Reporter Assays Compared to the Prototype Inhibitor ICG-001

CWP232228 inhibits Wnt/β-catenin-mediated transcription with an EC50 of 0.63 μM in a TCF-luciferase reporter assay . In contrast, the well-characterized, first-in-class Wnt inhibitor ICG-001, which also targets the β-catenin/CBP interaction, exhibits an IC50 of 3 μM in comparable transcriptional inhibition assays [1]. This represents an approximately 4.8-fold difference in potency, positioning CWP232228 as a more potent tool for in vitro studies where maximizing Wnt pathway suppression is critical.

Wnt signaling Cancer Small molecule inhibitor

Direct Transcriptomic Comparison Reveals CWP232228's Unique Gene Suppression Profile on Cell Cycle and CSC Markers

In a controlled RNA-seq experiment using HT29 colorectal cancer cells, the transcriptional effects of CWP232228 were directly compared to ICG-001 and the analog YB-0158. Cells were treated with each compound at their respective effective concentrations: CWP232228 (1.5 μM), ICG-001 (10 μM), and YB-0158 (0.3 μM) for 48 hours [1]. Analysis of cell cycle regulators, intestinal differentiation markers, and colorectal CSC markers revealed that CWP232228 induces a distinct pattern of log2 fold-change (L2FC) suppression that differs from both comparators, with several genes showing significant downregulation specifically in the CWP232228-treated group (e.g., p ≤ 0.010) [1].

Transcriptomics Colorectal Cancer Cancer Stem Cells

CWP232228 Exhibits Preferential Cytotoxicity Against Cancer Stem-Like Cells (BCSCs) Over Bulk Tumor Cells

In a study on breast cancer, CWP232228 demonstrated a preferential inhibitory effect on breast cancer stem-like cells (BCSCs) compared to bulk tumor cells. While the compound inhibited the growth of both cell populations, BCSCs exhibited greater growth inhibition than bulk tumor cells at equivalent concentrations [1]. This differential sensitivity is attributed to the higher basal Wnt/β-catenin signaling activity in BCSCs, which makes them more dependent on this pathway for survival [1]. In contrast, the comparator ICG-001, while also targeting the Wnt pathway, is primarily characterized by its binding to CBP (IC50=3 μM) and does not have the same published evidence for preferential CSC targeting in this model system [2].

Breast Cancer Cancer Stem Cells Selective Cytotoxicity

Optimized Research Applications for CWP232228 Based on Quantified Performance Advantages


In Vitro Functional Studies Requiring Potent and Rapid Wnt Pathway Suppression

Based on its superior potency in TCF-luciferase reporter assays (EC50 = 0.63 μM) compared to ICG-001 (IC50 = 3 μM) [1][2], CWP232228 is the preferred choice for in vitro experiments where achieving near-complete inhibition of β-catenin/TCF-mediated transcription at lower compound concentrations is critical. This is particularly relevant for short-term assays, high-throughput screening, or when working with cell lines that exhibit high basal Wnt activity and require robust pathway blockade.

Transcriptomic Studies Aiming to Capture a Specific Wnt Inhibition Signature

Direct RNA-seq comparisons have established that CWP232228 induces a transcriptional response distinct from that of ICG-001 and the analog YB-0158, particularly in the regulation of cell cycle and CSC marker genes [1]. Researchers conducting gene expression profiling to understand Wnt-dependent transcriptional networks should select CWP232228 when the goal is to interrogate the specific set of downstream targets modulated by this class of reverse-turn peptidomimetic, as opposed to the signatures generated by other Wnt pathway modulators.

Preclinical Xenograft Models for Evaluating Anti-Tumor and Anti-Metastatic Efficacy

CWP232228 has demonstrated significant in vivo efficacy, reducing tumor size and weight in a mouse xenograft model of liver cancer at a dose of 100 mg/kg (i.p.) [1]. Furthermore, studies have shown that CWP232228 treatment results in markedly lower levels of lung metastasis in vivo compared to untreated controls [2]. For in vivo pharmacology studies focused on tumor growth inhibition and metastasis, CWP232228 offers a validated, efficacious tool with a demonstrated ability to suppress tumor progression.

Cancer Stem Cell (CSC) Biology Research Requiring Preferential Targeting of Stem-Like Populations

CWP232228 has been shown to preferentially inhibit the growth of breast cancer stem-like cells (BCSCs) over bulk tumor cells [1]. This property makes it a valuable reagent for CSC-focused research, including studies on therapy resistance, self-renewal, and tumor initiation. When investigating the specific vulnerabilities of CSC populations that are driven by high Wnt/β-catenin signaling, CWP232228 provides a targeted approach not uniformly documented for other Wnt inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for CWP232228

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.